(R)-imazamox (R)-imazamox (R)-imazamox is the (R)-enantiomer of 5-(methoxymethyl)-2-[4-methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]pyridine-3-carboxylic acid. It is a conjugate acid of a (R)-imazamox(1-). It is an enantiomer of a (S)-imazamox.
Brand Name: Vulcanchem
CAS No.: 221298-64-2
VCID: VC20851784
InChI: InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/t15-/m1/s1
SMILES: CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C
Molecular Formula: C15H19N3O4
Molecular Weight: 305.33 g/mol

(R)-imazamox

CAS No.: 221298-64-2

Cat. No.: VC20851784

Molecular Formula: C15H19N3O4

Molecular Weight: 305.33 g/mol

* For research use only. Not for human or veterinary use.

(R)-imazamox - 221298-64-2

Specification

CAS No. 221298-64-2
Molecular Formula C15H19N3O4
Molecular Weight 305.33 g/mol
IUPAC Name 5-(methoxymethyl)-2-[(4R)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/t15-/m1/s1
Standard InChI Key NUPJIGQFXCQJBK-OAHLLOKOSA-N
Isomeric SMILES CC(C)[C@@]1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C
SMILES CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C
Canonical SMILES CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C

Introduction

Chemical Properties and Structure

(R)-Imazamox possesses distinctive chemical properties that underpin its biological activity and agricultural applications. Understanding these properties is essential for optimizing its use and developing appropriate formulations.

Structure and Identification

(R)-Imazamox is chemically identified as (R)-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-(methoxymethyl)nicotinic acid . This structural arrangement includes a nicotinic acid backbone with an imidazole ring and specific functional groups that contribute to its herbicidal activity.

The compound has several identifiers that facilitate its tracking and reference in scientific and regulatory contexts:

PropertyValue
Chemical Name(R)-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-(methoxymethyl)nicotinic acid
CAS Number221298-64-2
Molecular FormulaC15H19N3O4
Molecular Weight305.33 g/mol
StereochemistryR-enantiomer

Table 1: Key identification parameters for (R)-Imazamox

Physical and Chemical Characteristics

The physical and chemical properties of (R)-imazamox influence its behavior in formulations, environmental fate, and biological interactions. While specific data for the pure (R)-enantiomer is limited in the available literature, the compound shares many properties with its racemic counterpart while potentially demonstrating enhanced activity due to its stereochemical configuration.

The parent compound imazamox demonstrates specific collision cross-section measurements that provide insights into its molecular behavior:

Measurement TypeValueConditions
Collision Cross Section178.2 Ų[M-H]⁻, DT, N₂, ESI-
Collision Cross Section172.4 Ų[M+H]⁺, DT, N₂, ESI+
Collision Cross Section172.2 Ų[M+H]⁺, DT, N₂, APCI+
Collision Cross Section188.9 Ų[M+Na]⁺, DT, N₂, ESI+

Table 2: Collision cross-section measurements for imazamox

Biological Activity and Mechanism of Action

(R)-Imazamox exhibits its herbicidal activity through specific biochemical pathways, targeting key enzymes involved in essential plant metabolic processes.

Primary Mode of Action

The primary mechanism of action of (R)-imazamox involves the inhibition of acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthesis pathway of branched-chain amino acids in plants . By interrupting this essential pathway, (R)-imazamox prevents the synthesis of valine, leucine, and isoleucine, leading to plant growth cessation and eventual death in susceptible species.

This specific inhibitory action makes (R)-imazamox particularly effective against a wide range of weed species while allowing for the development of resistance mechanisms in certain crops through modifications to the target enzyme or enhanced detoxification pathways.

Selectivity and Resistance

The selectivity of (R)-imazamox is enhanced when used in conjunction with imidazolinone-resistant (IMI-R) crops. These resistant varieties typically possess modified AHAS enzymes that demonstrate reduced sensitivity to the inhibitory effects of the herbicide . This targeted approach allows for effective weed control while minimizing damage to the primary crop.

Research indicates that resistant plants may experience slight initial inhibition of AHAS activity following (R)-imazamox application, but this effect is transient and significantly less pronounced than in susceptible species . This differential response forms the basis for the practical application of (R)-imazamox in agricultural settings utilizing resistant crop varieties.

Agricultural Applications

The agricultural utility of (R)-imazamox stems from its selective herbicidal activity and compatibility with imidazolinone-resistant crop systems.

Use in Resistant Crop Systems

(R)-Imazamox has found particular utility in crop systems employing imidazolinone-resistant varieties. These systems, exemplified by the Clearfield® technology, allow for the application of the herbicide during crop growth phases when weed competition is most problematic . This targeted approach provides effective weed management while preserving crop yield potential.

Sunflower cultivation represents a significant application area for (R)-imazamox, as imidazolinone-resistant sunflower hybrids have been developed specifically to work in conjunction with this class of herbicides . The system addresses the critical challenge of early-season weed control in sunflower production, a period when traditional mechanical or alternative chemical control measures may be less effective or more damaging to the crop.

Efficacy and Application Parameters

The efficacy of (R)-imazamox is influenced by various factors, including application timing, environmental conditions, weed species targeted, and the specific resistant crop variety employed. Optimization of these parameters is essential for maximizing the herbicidal effect while minimizing any potential negative impacts on crop growth and development.

Detoxification Mechanisms in Plants

The biological response to (R)-imazamox exposure varies significantly between susceptible and resistant plants, with the latter possessing enhanced detoxification capabilities that enable their survival and recovery.

Metabolic Pathways

Research has identified multiple metabolic pathways involved in the detoxification of (R)-imazamox in resistant plants. These mechanisms include conjugation reactions, facilitated by specific enzyme systems, that render the herbicide inactive or reduce its ability to reach the target site .

A significant finding in studies of imidazolinone-resistant sunflower hybrids is the rapid degradation of (R)-imazamox following application, with approximately 90% of the compound being detoxified within 14 days after treatment . This remarkable degradation efficiency underlies the ability of resistant plants to recover from initial exposure effects and resume normal growth patterns.

Role of Glutathione S-Transferases

Glutathione S-transferases (GSTs) play a critical role in the detoxification of (R)-imazamox in resistant plant species. Research has documented significant increases in GST activity following herbicide application, suggesting their involvement in conjugation reactions that reduce herbicide toxicity .

The glutathione detoxification pathway involves:

  • Increased glutathione synthesis in response to herbicide exposure

  • Elevated GST activity facilitating conjugation reactions

  • Formation of less toxic metabolites that can be sequestered or further processed

Studies have shown that imidazolinone-resistant sunflower plants demonstrate enhanced expression of genes involved in glutathione synthesis following (R)-imazamox application, supporting the role of this pathway in herbicide detoxification .

Comparison of Detoxification Efficiency

The efficiency of (R)-imazamox detoxification varies among crop species and varieties, contributing to differences in their resistance profiles. Research comparing various crops has revealed substantial variation in metabolic rates:

CropDetoxification TimeframePercentage MetabolizedReference
IMI-R Sunflower14 days~90%Balabanova et al. (2020)
Dry Bean96 hours~90%Bukun et al. (2012)
IMI-R Wheat5 days~68%Rojano-Delgado (2015)

Table 3: Comparative detoxification rates of imazamox in different resistant crops

These differences in detoxification efficiency have significant implications for crop selection and herbicide application strategies in agricultural systems utilizing (R)-imazamox.

Physiological Effects on Plants

Exposure to (R)-imazamox induces various physiological responses in plants, with distinct patterns observed in resistant versus susceptible varieties.

Impact on Photosynthetic Parameters

Research has documented transient effects on photosynthetic processes following (R)-imazamox application, even in resistant plant varieties. These effects include reductions in chlorophyll content and photosynthetic rate, which typically resolve as the herbicide is detoxified .

Studies on imidazolinone-resistant sunflower have revealed specific impacts on photosynthetic pigments following herbicide application:

PigmentReduction at 7 DATReduction at 14 DAT
Chlorophyll a31.5%25%
Chlorophyll b19.1%Not significant
Carotenoids22.3%Not significant

Table 4: Percentage reduction in photosynthetic pigments in IMI-R sunflower following imazamox application (relative to untreated controls)

These findings indicate that while photosynthetic capacity is initially impaired, resistant plants demonstrate recovery as the herbicide is metabolized, allowing for resumption of normal photosynthetic function.

Growth and Development Effects

Application of (R)-imazamox can temporarily affect plant growth parameters, even in resistant varieties. Research has documented transient growth inhibition following herbicide exposure, attributed to both direct effects on amino acid synthesis and indirect effects on photosynthetic capacity .

The recovery of growth patterns follows the detoxification timeline, with resistant plants typically resuming normal development within 14 days after herbicide application . This recovery period is critical for understanding the practical implications of (R)-imazamox use in agricultural settings, particularly regarding potential yield impacts.

Environmental Considerations

The environmental behavior and impact of (R)-imazamox represent important considerations for its agricultural use and regulatory status.

Environmental Fate

While specific data for the pure (R)-enantiomer is limited in the available literature, the environmental fate of imazamox is influenced by its chemical properties, application patterns, and environmental conditions. Factors such as soil binding, microbial degradation, and photolysis contribute to its persistence and movement in agricultural ecosystems.

The relatively rapid metabolism of (R)-imazamox observed in resistant crops suggests potential pathways for environmental degradation, though these processes may differ significantly between plant systems and environmental matrices .

Non-Target Organisms

The impact of (R)-imazamox on non-target organisms, including beneficial insects, soil microbiota, and aquatic organisms, represents an important consideration in environmental risk assessment. The compound's selectivity and mode of action suggest a targeted effect on plant systems, potentially limiting broader ecological impacts.

The specificity of the compound's inhibitory action on AHAS enzymes provides a basis for understanding its potential effects on various biological systems, though comprehensive ecotoxicological data specific to the pure (R)-enantiomer appears limited in the available literature.

Future Research Directions

Research on (R)-imazamox continues to evolve, with several promising directions for future investigation and application development.

Enhanced Formulations

Development of optimized formulations specifically utilizing the (R)-enantiomer could potentially enhance efficacy while reducing application rates and environmental loads. Such approaches could build upon the understanding of the compound's specific activity profile and physical properties.

Resistance Management

Investigation of resistance mechanisms and potential cross-resistance patterns remains an important area for ongoing research. The detailed understanding of detoxification pathways in resistant crops provides a foundation for exploring similar mechanisms in weed species and developing strategies to mitigate resistance development.

Environmental Fate Studies

Comprehensive studies specifically addressing the environmental behavior of the pure (R)-enantiomer would enhance understanding of its ecological footprint and inform regulatory approaches. Such research could build upon existing knowledge of the racemic compound while exploring potential stereochemistry-dependent differences in environmental interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator